methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a benzoate core. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluoro-substituted benzoate undergoes substitution with an amino group in the presence of a base. The trifluoromethoxy group can be introduced using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction can produce corresponding amines.
Scientific Research Applications
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate: Similar structure but with a methoxy group instead of an amino group.
Methyl 2-amino-6-chloro-3-(trifluoromethoxy)benzoate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
1805600-03-6 |
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Molecular Formula |
C9H7F4NO3 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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